

Application Note: High-Efficiency Synthesis of 2-(3,4-Dichlorophenoxy)-5-nitropyridine

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Compound of Interest

Compound Name: 2-(3,4-Dichlorophenoxy)-5-nitropyridine

Cat. No.: B7809038

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, 2-Chloro-5-nitropyridine, 3,4-Dichlorophenol, Agrochemical Intermediates, Nucleophilic Aromatic Substitution

Executive Summary & Scientific Rationale

This protocol details the synthesis of **2-(3,4-Dichlorophenoxy)-5-nitropyridine**, a structural motif prevalent in agrochemical active ingredients (e.g., phytoene desaturase inhibitors) and pharmaceutical intermediates (e.g., kinase inhibitors).

The synthesis exploits the Nucleophilic Aromatic Substitution (

) mechanism.^{[1][2]} The nitro group at the C5 position of the pyridine ring acts as a powerful electron-withdrawing group (EWG), activating the C2-chlorine bond toward nucleophilic attack by the phenoxide anion derived from 3,4-dichlorophenol.

Key Advantages of this Protocol:

- **Regioselectivity:** The 5-nitro group directs substitution exclusively to the 2-position, avoiding regioisomeric byproducts common in non-activated systems.
- **Operational Simplicity:** Utilizes inorganic bases () and polar aprotic solvents (DMF), avoiding the need for pyrophoric hydrides () or expensive transition metal catalysts.

- Scalability: The workflow is designed for easy scale-up from milligram to multi-gram quantities.

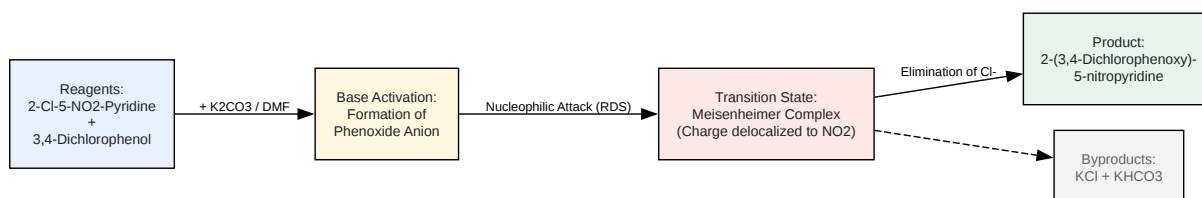
Retrosynthetic Analysis & Mechanism

The disconnection approach reveals the target molecule is assembled from two commercially available building blocks: 2-chloro-5-nitropyridine (Electrophile) and 3,4-dichlorophenol (Nucleophile).

Reaction Mechanism ()

The reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex intermediate.

- Deprotonation: Base removes the phenolic proton to generate the nucleophilic 3,4-dichlorophenoxide anion.
- Addition: The phenoxide attacks C2 of the pyridine, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the nitro group.
- Elimination: The chloride ion is expelled, restoring aromaticity and yielding the ether product.



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Figure 1: Mechanistic pathway for the

synthesis of **2-(3,4-Dichlorophenoxy)-5-nitropyridine**. The rate-determining step (RDS) is typically the initial nucleophilic attack.

Experimental Protocol

Reagents and Equipment

Reagent/Solvent	CAS No.[3]	Equiv.[4]	Role
2-Chloro-5-nitropyridine	4548-45-2	1.0	Electrophile
3,4-Dichlorophenol	95-77-2	1.1	Nucleophile
Potassium Carbonate (584-08-7	1.5 - 2.0	Base
)			
N,N-Dimethylformamide (DMF)	68-12-2	-	Solvent (0.2 M)
Ethyl Acetate (EtOAc)	141-78-6	-	Extraction Solvent

Equipment:

- Round-bottom flask (RBF) equipped with a magnetic stir bar.
- Reflux condenser (if heating >).
- Oil bath with temperature controller.
- Rotary evaporator.

Step-by-Step Procedure

Step 1: Reaction Setup

- To a clean, dry round-bottom flask, add 3,4-dichlorophenol (1.1 equiv) and anhydrous DMF (5 mL per mmol of substrate).
- Add Potassium Carbonate (

, 1.5 equiv).

- Note: Finely ground

increases surface area and reaction rate.

- Stir the mixture at Room Temperature (RT) for 15 minutes to facilitate deprotonation and formation of the phenoxide.
- Add 2-chloro-5-nitropyridine (1.0 equiv) in one portion.

Step 2: Reaction Execution

- Heat the reaction mixture to
.
 - Critical Control Point: While the reaction may proceed slowly at RT, heating ensures complete conversion and overcomes steric hindrance from the ortho-chloro substituent on the phenol.
- Monitor by TLC (Thin Layer Chromatography) or HPLC.
 - Mobile Phase: Hexanes:EtOAc (8:2).
 - Visualization: UV light (254 nm). The product will typically have a different R_f and may fluoresce differently than the starting pyridine.
- Reaction is typically complete within 2-4 hours.

Step 3: Workup

- Cool the mixture to room temperature.
- Quench: Pour the reaction mixture into a 5-fold excess of ice-cold water.
 - Observation: The product often precipitates as a solid upon hitting the water.
- Extraction:

- If solid precipitates: Filter, wash with water, and dry. This is the cleanest method.
- If oil forms: Extract with Ethyl Acetate (3 x). Combine organic layers.
- Wash: Wash the organic phase with Water (2 x) (to remove DMF) and Brine (1 x).
- Dry: Dry over anhydrous

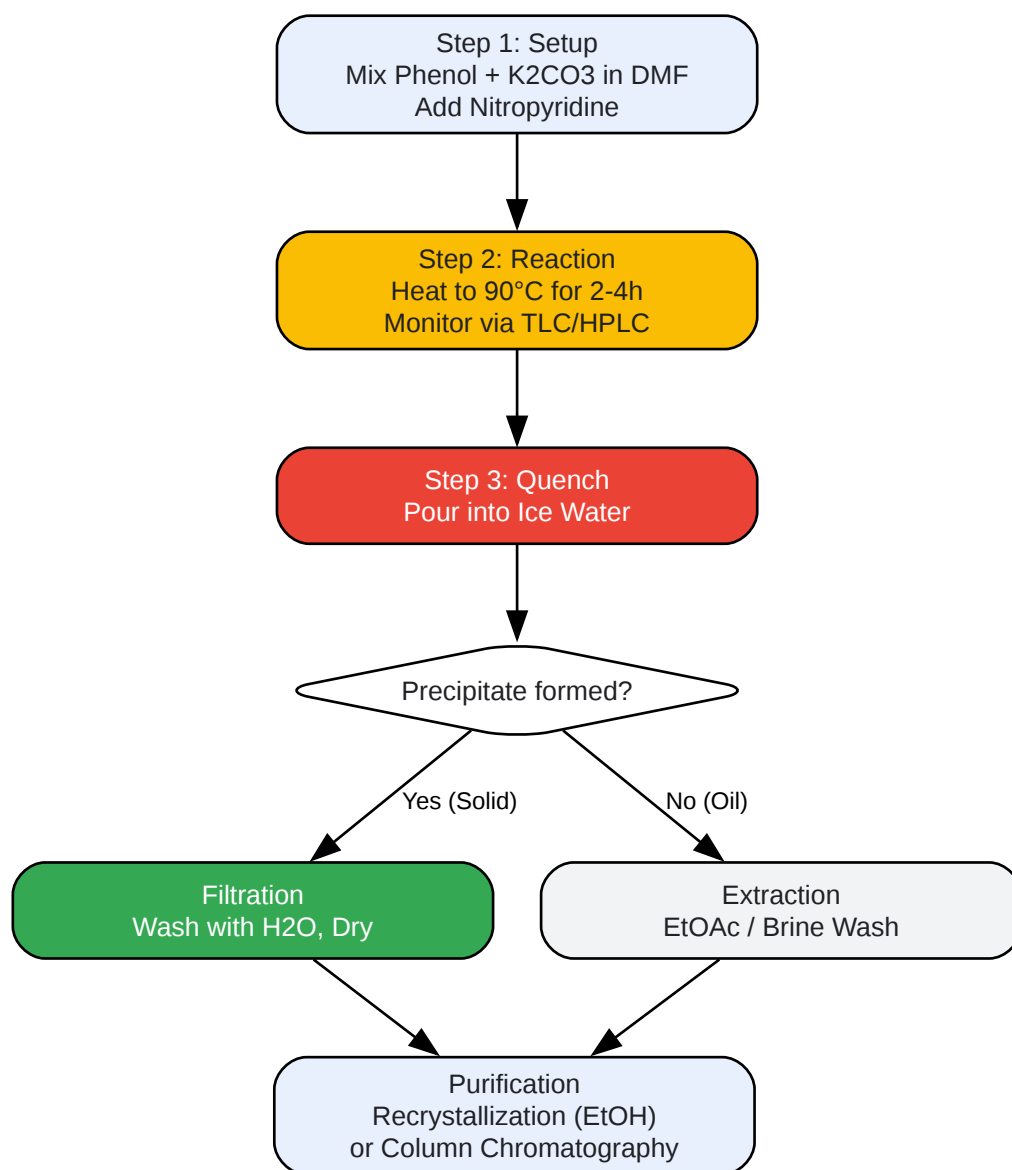
or

, filter, and concentrate under reduced pressure.

Step 4: Purification

- Recrystallization: If the crude is solid, recrystallize from hot Ethanol or Ethanol/Water.
- Flash Chromatography: If necessary, purify on silica gel using a gradient of Hexanes
10-20% EtOAc/Hexanes.

Process Workflow Diagram



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Figure 2: Operational workflow for the synthesis, isolation, and purification of the target ether.

Quality Control & Characterization

Since specific spectral data for this exact CAS may not be in public libraries, the following are predicted signals based on fragment analysis, which serve as validation criteria.

Expected ¹H NMR (400 MHz,)

- Pyridine Ring:

- ~9.05 ppm (d,
Hz, 1H, H-6): Highly deshielded by the nitro group and ring nitrogen.
- ~8.50 ppm (dd,
Hz, 1H, H-4): Deshielded, ortho to nitro.
- ~7.10 ppm (d,
Hz, 1H, H-3): Shielded relative to others due to adjacent ether oxygen.
- Phenol Ring:
 - ~7.50 ppm (d,
Hz, 1H, H-5' of phenol): Ortho to Cl.
 - ~7.30 ppm (d,
Hz, 1H, H-2' of phenol): Meta to ether linkage.
 - ~7.05 ppm (dd,
Hz, 1H, H-6' of phenol).

Mass Spectrometry (LC-MS)

- Molecular Formula:
- Molecular Weight: 285.08 g/mol
- Expected Ion:

(Characteristic dichloro isotope pattern 9:6:1).

Troubleshooting Guide

Issue	Possible Cause	Corrective Action
Low Conversion	Reaction temp too low.	Increase temperature to
Wet solvent (DMF).	Water inhibits the phenoxide. Use anhydrous DMF or add molecular sieves.	.
Hydrolysis Byproduct	Presence of water/hydroxide. [5]	Ensure is dry.[5] Avoid using NaOH/KOH which promotes hydrolysis of the chloropyridine to 2-hydroxy-5-nitropyridine.
Dark/Black Mixture	Thermal decomposition.	Degas DMF with Nitrogen before heating. Reduce temp to and extend time.

Safety & Handling

- 2-Chloro-5-nitropyridine: Strong skin sensitizer and irritant. Handle in a fume hood.
- DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.
- Waste: Aqueous layers will contain DMF and should be disposed of as halogenated organic waste, not general aqueous waste.

References

- General

Methodology: Beugelmans, R., et al. "Nucleophilic aromatic substitution of 2-chloro-5-nitropyridine." Tetrahedron Letters, vol. 35, no. 25, 1994.

- Synthesis of Nitropyridyl Ethers (Patent): "Phenyl or pyridyl amide compounds as prostaglandin E2 antagonists." Patent CN1867551A.

, DMF, heat).

- Mechanism of Pyridine Substitution: Joule, J.A., and Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley, 2010. (Standard text for pyridine reactivity).
- Reagent Data: 2-Chloro-5-nitropyridine Safety Data Sheet (SDS).

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